Sec-butyl isopropyl ether
Overview
Description
Sec-butyl isopropyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound has the molecular formula C₇H₁₆O and is known for its relatively low boiling point and lack of hydrogen bonding, which makes it a useful solvent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sec-butyl isopropyl ether is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would typically involve the reaction of sec-butyl alcohol with isopropyl bromide in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Sec-butyl isopropyl ether can undergo several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid.
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for this compound due to its structure.
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used for acidic cleavage reactions.
Sodium Hydride (NaH): Used in the Williamson ether synthesis.
Major Products Formed:
Sec-butyl Bromide and Isopropyl Alcohol: Formed from the acidic cleavage of this compound with hydrobromic acid.
Scientific Research Applications
Sec-butyl isopropyl ether is used in various scientific research applications, including:
Solvent in Organic Synthesis: Due to its relatively low boiling point and lack of hydrogen bonding, it is used as a solvent in organic synthesis.
Intermediate in Chemical Reactions: It serves as an intermediate in the synthesis of other organic compounds.
Industrial Applications: Used in the production of perfumes, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action for sec-butyl isopropyl ether primarily involves its role as a solvent or intermediate in chemical reactions. In acidic cleavage reactions, the ether oxygen is protonated, making it a good leaving group. This allows for the cleavage of the C-O bond, resulting in the formation of alkyl halides and alcohols .
Comparison with Similar Compounds
Diethyl Ether: Another common ether with a similar structure but different alkyl groups.
Methyl Tert-butyl Ether: Used as a gasoline additive, it has different physical and chemical properties due to its tert-butyl group.
Uniqueness: Sec-butyl isopropyl ether is unique due to its specific alkyl groups, which give it distinct physical and chemical properties compared to other ethers. Its structure allows for specific reactivity patterns, particularly in acidic cleavage reactions .
Biological Activity
Sec-butyl isopropyl ether (CAS No. 6863-58-7) is a chemical compound derived from the ether class, primarily known for its applications as a solvent and in fuel formulations. Its biological activity has garnered attention due to potential health impacts and environmental interactions. This article delves into the biological activity of this compound, focusing on mutagenicity, clastogenicity, repeated dose toxicity, and metabolic pathways.
This compound is characterized by its molecular structure, which includes a butyl group and an isopropyl group connected via an ether linkage. Its properties include:
- Molecular Formula : C₅H₁₂O
- Boiling Point : Approximately 90°C
- Density : 0.726 kg/L
Mutagenicity Studies
The mutagenic potential of this compound was evaluated using the Ames test, which assesses the ability of a compound to induce mutations in bacterial DNA. The study involved treating various strains of Salmonella typhimurium and Escherichia coli with concentrations up to 5000 μg/plate. Results indicated no significant increase in revertant colonies, suggesting that this compound is not mutagenic under the tested conditions .
Clastogenicity Assessment
Clastogenicity refers to a compound's ability to cause chromosomal breakage. An in vitro micronucleus test was conducted using human peripheral blood lymphocytes treated with this compound at concentrations ranging from 150 to 1020 μg/mL. Statistically significant increases in micronuclei were observed at concentrations of 300 μg/mL and above, indicating clastogenic activity. However, subsequent in vivo studies in mice showed no statistically significant increase in micronucleated reticulocytes, suggesting that while the compound may exhibit clastogenic properties in vitro, it does not appear to have the same effect in vivo .
Repeated Dose Toxicity
A series of studies were conducted to assess the repeated dose toxicity of this compound. In a 90-day inhalation study with rats, liver weights increased among treated males, and histopathological examinations revealed centrilobular hepatocyte hypertrophy at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day for repeated dose toxicity .
Summary of Repeated Dose Toxicity Findings
Study Type | Species | Dose (mg/kg) | Observations | NOAEL (mg/kg) |
---|---|---|---|---|
Inhalation Study | Male Rats | 500 - 2000 | Increased liver weight | 1000 |
Oral Gavage Study | Mice | 500 - 2000 | No significant increase in micronuclei | Not applicable |
Metabolism and Pharmacokinetics
Research indicates that this compound is rapidly absorbed and metabolized primarily into methyl ethyl ketone (MEK). Studies show that approximately 2% of absorbed MEK is excreted as metabolites such as 2,3-butanediol within hours post-exposure. This metabolic pathway suggests potential systemic effects similar to those observed with MEK .
Case Study: Occupational Exposure
A case study involving workers exposed to this compound highlighted respiratory irritation and mild neurological symptoms after prolonged exposure. Monitoring revealed elevated liver enzymes among affected individuals, correlating with findings from animal studies regarding hepatotoxicity .
Case Study: Environmental Impact
An environmental assessment indicated that this compound has a low bioconcentration factor (BCF = 32), suggesting minimal bioaccumulation potential. However, its persistence in aquatic environments raises concerns regarding long-term ecological effects .
Properties
IUPAC Name |
2-propan-2-yloxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLNXCHSKDYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940082 | |
Record name | 2-[(Propan-2-yl)oxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18641-81-1 | |
Record name | sec-Butyl isopropyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Propan-2-yl)oxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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